4'-iso-Pentoxy-2,2,2-trifluoroacetophenone

Description

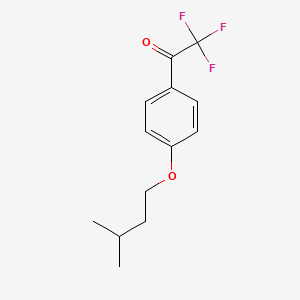

4'-iso-Pentoxy-2,2,2-trifluoroacetophenone is a fluorinated aromatic ketone with the molecular formula C₁₃H₁₅F₃O₂ (approximate). It features a trifluoroacetyl group at the para position of a benzene ring substituted with an iso-pentoxy (3-methylbutoxy) chain. This compound is structurally notable for its electron-withdrawing trifluoromethyl group and the bulky iso-pentoxy substituent, which influence its reactivity, solubility, and applications in organic synthesis and materials science.

Properties

IUPAC Name |

2,2,2-trifluoro-1-[4-(3-methylbutoxy)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3O2/c1-9(2)7-8-18-11-5-3-10(4-6-11)12(17)13(14,15)16/h3-6,9H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHVHFCNJSCFDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=C(C=C1)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-iso-Pentoxy-2,2,2-trifluoroacetophenone typically involves the reaction of 4-hydroxyacetophenone with iso-pentyl bromide in the presence of a base such as potassium carbonate. This reaction forms 4’-iso-Pentoxyacetophenone, which is then subjected to trifluoromethylation using a reagent like trifluoromethyl iodide under conditions that may include a catalyst such as copper(I) iodide.

Industrial Production Methods

Industrial production of 4’-iso-Pentoxy-2,2,2-trifluoroacetophenone may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4’-iso-Pentoxy-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted acetophenones.

Scientific Research Applications

4’-iso-Pentoxy-2,2,2-trifluoroacetophenone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-iso-Pentoxy-2,2,2-trifluoroacetophenone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iso-pentoxy group can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The trifluoroacetophenone family includes several derivatives with varying substituents. Key comparisons include:

Market and Industrial Relevance

- 4-N-Pentyl-2,2,2-trifluoroacetophenone (CAS 886369-31-9) has a projected market growth in agrochemicals and liquid crystals, with regional suppliers in Europe, Asia, and North America .

- 4'-Methoxy-2,2,2-trifluoroacetophenone is widely used in academic research due to its commercial availability and well-documented thermodynamic data .

Research Trends and Gaps

- Synthetic Methods: Recent work on 1,1-bis(4-hydroxyphenyl)-1-(4-(3,5-dimethylphenoxy)phenyl)phenyl-2,2,2-trifluoroethane highlights advanced Friedel-Crafts acylation techniques applicable to iso-pentoxy derivatives .

- Material Science: Fluorinated acetophenones are explored in anion-exchange membranes (AEMs) for fuel cells, leveraging their stability and conductivity .

- Ecological Impact: Limited data exist on the environmental persistence of iso-pentoxy derivatives compared to shorter-chain analogs.

Biological Activity

4'-iso-Pentoxy-2,2,2-trifluoroacetophenone is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a trifluoroacetophenone moiety and an iso-pentoxy group, which may contribute to its unique properties and interactions within biological systems.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, potentially leading to increased bioactivity. The iso-pentoxy group may also play a role in modulating the compound's solubility and permeability across biological membranes.

Antitumor Activity

The compound's structural features may also confer antitumor properties. The presence of the trifluoromethyl group has been associated with the inhibition of cancer cell proliferation in several studies. Compounds with similar structures have demonstrated activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

- Antimicrobial Activity : A study investigating the effects of trifluoromethyl ketones on bacterial strains demonstrated that these compounds could significantly reduce bacterial viability at certain concentrations. The study highlighted the potential for developing new antimicrobial agents based on this class of compounds.

- Antitumor Efficacy : Research on structurally related compounds revealed that they could inhibit tumor growth in vitro and in vivo models. These studies suggest that this compound may possess similar antitumor activity, warranting further investigation.

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.